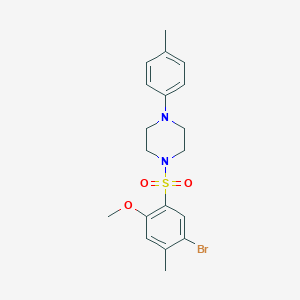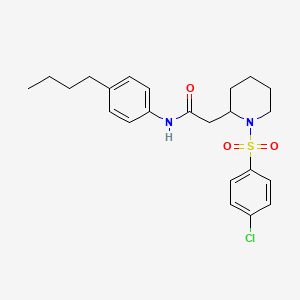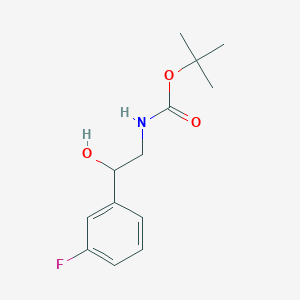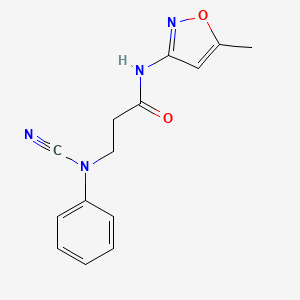
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine, also known as BRL-15572, is a compound that belongs to the class of piperazine derivatives. It has been found to exhibit a wide range of biological activities, including antidepressant, anxiolytic, and antipsychotic effects.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antidepressant and anxiolytic effects in animal models, making it a promising candidate for the treatment of depression and anxiety disorders. Additionally, this compound has been shown to have antipsychotic effects in animal models of schizophrenia, suggesting its potential use in the treatment of this disorder.
Wirkmechanismus
The exact mechanism of action of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine is not fully understood, but it is believed to act as a selective serotonin 5-HT1A receptor partial agonist. This receptor is involved in the regulation of mood, anxiety, and stress responses, and its activation has been shown to produce antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a key role in regulating mood and anxiety. Additionally, this compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has several advantages for use in lab experiments. It is a highly selective compound that acts specifically on the serotonin 5-HT1A receptor, allowing researchers to study the effects of this receptor in isolation. Additionally, this compound has been shown to produce consistent and reproducible effects in animal models, making it a reliable tool for studying the biological mechanisms of mood and anxiety disorders.
However, there are also some limitations to the use of this compound in lab experiments. Its effects may vary depending on the species and strain of animal used, and it may not accurately reflect the effects of the compound in humans. Additionally, the optimal dosage and administration route of this compound may vary depending on the specific experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine. One area of interest is the potential use of the compound in the treatment of depression and anxiety disorders in humans. Clinical trials will be necessary to determine the safety and efficacy of this compound in humans.
Another area of interest is the development of new compounds that target the serotonin 5-HT1A receptor. This compound has provided valuable insights into the role of this receptor in regulating mood and anxiety, and further research may lead to the development of more effective and selective compounds for the treatment of these disorders.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various neurological and psychiatric disorders. Its selective action on the serotonin 5-HT1A receptor makes it a valuable tool for studying the biological mechanisms of mood and anxiety disorders. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans.
Synthesemethoden
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine can be synthesized using a multistep process that involves the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride with 4-methylphenylpiperazine in the presence of a base such as sodium carbonate. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Eigenschaften
IUPAC Name |
1-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3S/c1-14-4-6-16(7-5-14)21-8-10-22(11-9-21)26(23,24)19-13-17(20)15(2)12-18(19)25-3/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVZGLTXFROSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)Br)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2925095.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2925097.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2925098.png)

![Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2925100.png)
![2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2925101.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2925103.png)
![ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate](/img/no-structure.png)


![N-(4-chlorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2925113.png)

![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2925116.png)
![1-(4-bromophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2925117.png)